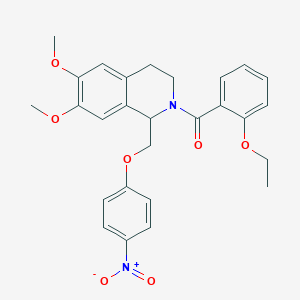
(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-ethoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-ethoxyphenyl)methanone is a useful research compound. Its molecular formula is C27H28N2O7 and its molecular weight is 492.528. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-ethoxyphenyl)methanone is a novel isoquinoline derivative that has garnered interest for its potential biological activities, particularly in the context of cancer treatment and multidrug resistance. This article aims to synthesize the current understanding of its biological activity, including relevant data from research studies and case evaluations.
The molecular formula of the compound is C19H22N2O4, with a molecular weight of 342.39 g/mol. The compound features a complex structure that includes methoxy, nitrophenoxy, and ethoxy substituents which may influence its biological interactions.
Biological Activity Overview
Research has indicated that derivatives of isoquinoline compounds exhibit various biological activities, including anticancer properties. The specific compound has been evaluated for its cytotoxicity against cancer cell lines and its potential to overcome drug resistance.
Cytotoxicity and Anticancer Activity
A study evaluating a series of similar compounds demonstrated that derivatives of 6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-tetrahydroisoquinoline showed promising activity against K562 cell lines. Notably, certain derivatives exhibited IC50 values lower than those of established drugs like verapamil, indicating significant cytotoxic potential (IC50 values at 0.66 μM, 0.65 μM, and 0.96 μM) .
The mechanism by which these isoquinoline derivatives exert their effects is believed to involve the modulation of drug transporters and enzymes associated with drug metabolism. The compound is noted to inhibit CYP1A2 enzyme activity, which may play a role in altering drug metabolism and enhancing the efficacy of concurrent chemotherapeutic agents .
Structure-Activity Relationship (SAR)
The substitution patterns on the isoquinoline core significantly influence the biological activity of these compounds. For instance:
- Methoxy groups at positions 6 and 7 enhance lipophilicity and potentially improve membrane permeability.
- Nitrophenoxy substitution may contribute to increased binding affinity for target proteins involved in cancer progression.
Data Tables
| Compound | IC50 (μM) | Activity Type | Reference |
|---|---|---|---|
| Verapamil | 0.80 | Chemoresistance Reversal | |
| Compound 6e | 0.66 | Cytotoxicity | |
| Compound 7c | 0.96 | Cytotoxicity |
Case Studies
In vitro studies have shown that the compound demonstrates significant cytotoxicity against various cancer cell lines, including K562 and its multidrug-resistant variant K562/A02. The ability to reverse drug resistance was particularly noted in studies where these compounds were used alongside traditional chemotherapeutics .
Propiedades
IUPAC Name |
[6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(2-ethoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O7/c1-4-35-24-8-6-5-7-21(24)27(30)28-14-13-18-15-25(33-2)26(34-3)16-22(18)23(28)17-36-20-11-9-19(10-12-20)29(31)32/h5-12,15-16,23H,4,13-14,17H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJHDHJXEGSMNL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)[N+](=O)[O-])OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













